Cochinmicin I

Description

Properties

CAS No. |

146925-27-1 |

|---|---|

Molecular Formula |

C22H17N2P |

IUPAC Name |

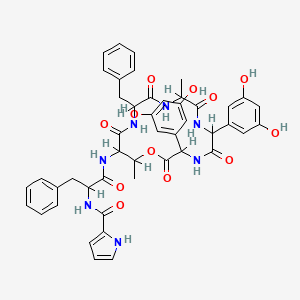

N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C46H47N7O12/c1-24-40(58)52-38(28-18-30(54)22-31(55)19-28)45(63)53-39(29-20-32(56)23-33(57)21-29)46(64)65-25(2)37(44(62)50-35(42(60)48-24)16-26-10-5-3-6-11-26)51-43(61)36(17-27-12-7-4-8-13-27)49-41(59)34-14-9-15-47-34/h3-15,18-25,35-39,47,54-57H,16-17H2,1-2H3,(H,48,60)(H,49,59)(H,50,62)(H,51,61)(H,52,58)(H,53,63) |

SMILES |

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=CN6 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Cochinmicin I: A Potent Endothelin Antagonist from Microbispora sp.

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cochinmicin I is a novel cyclodepsipeptide natural product discovered from the fermentation broth of the actinomycete Microbispora sp. ATCC 55140. As a potent and competitive antagonist of the endothelin A (ETA) receptor, this compound has garnered significant interest within the scientific community for its potential therapeutic applications in cardiovascular diseases. This technical guide provides a comprehensive overview of the discovery of this compound, detailing the fermentation of the producing organism, the isolation and purification of the compound, its structural elucidation, and the biological assays used to characterize its activity. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Endothelins are a family of potent vasoconstrictive peptides that play a crucial role in blood pressure regulation. The over-activity of the endothelin system, particularly through the ETA receptor, is implicated in various cardiovascular pathologies, including hypertension and heart failure. Consequently, the discovery of endothelin receptor antagonists has been a significant focus of pharmaceutical research. Natural products, with their vast structural diversity, have historically been a rich source of novel therapeutic agents. This guide focuses on this compound, a notable example of a microbial-derived endothelin antagonist.

This compound was first isolated from the submerged fermentation cultures of Microbispora sp. ATCC 55140.[1] It belongs to the peptolide class of compounds and is structurally characterized by a cyclic depsipeptide core.[1] This document will provide an in-depth look at the scientific processes behind its discovery and characterization.

Production of this compound

The production of this compound is achieved through the submerged fermentation of Microbispora sp. ATCC 55140. The following sections detail the experimental protocols for the cultivation of the microorganism.

Producing Organism

The this compound-producing strain, Microbispora sp. ATCC 55140, is a filamentous actinomycete. For long-term storage and maintenance of the culture, the organism can be preserved in a frozen state.

Fermentation Protocol

The production of this compound is carried out in a two-stage fermentation process: a seed culture followed by a production culture.

Table 1: Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Soy Peptone | 5 | 10 |

| Yeast Extract | 5 | 5 |

| CaCO₃ | 1 | 2 |

| Soluble Starch | - | 20 |

| Corn Steep Liquor | - | 5 |

Experimental Protocol: Fermentation

-

Seed Culture Preparation: A loopful of Microbispora sp. ATCC 55140 from a slant culture is used to inoculate a 250 mL baffled flask containing 50 mL of seed medium. The flask is incubated at 28°C on a rotary shaker at 220 rpm for 72 hours.

-

Production Culture Inoculation: The seed culture (5% v/v) is transferred to a 2 L baffled flask containing 1 L of production medium.

-

Production Fermentation: The production culture is incubated at 28°C on a rotary shaker at 220 rpm for 7 to 10 days. The production of this compound is monitored by High-Performance Liquid Chromatography (HPLC) analysis of the fermentation broth.

Isolation and Purification

This compound is extracted from the fermentation broth and purified through a series of chromatographic steps.

Extraction and Initial Purification

Experimental Protocol: Extraction

-

Harvesting: After the fermentation period, the whole broth is harvested.

-

Mycelial Cake Extraction: The broth is filtered to separate the mycelium from the supernatant. The mycelial cake is extracted with methanol (3 x 1 L).

-

Solvent Extraction of Supernatant: The supernatant is extracted with an equal volume of ethyl acetate (3 x 1 L).

-

Combining and Concentrating: The methanol and ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to multiple rounds of chromatography to isolate pure this compound.

Experimental Protocol: Chromatography

-

Silica Gel Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a gradient of chloroform-methanol. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) and HPLC.

-

Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC.

Table 2: Preparative HPLC Conditions

| Parameter | Condition |

| Column | C18 (e.g., 250 x 20 mm, 10 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% TFA) gradient |

| Flow Rate | 10 mL/min |

| Detection | UV at 210 nm and 280 nm |

The fractions containing pure this compound are collected, and the solvent is removed under vacuum to yield the final product as a white amorphous powder.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Spectroscopic Analysis

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula C₅₄H₅₈N₈O₁₃. |

| ¹H NMR | Resonances corresponding to aromatic protons, alpha-protons of amino acids, and methyl groups. |

| ¹³C NMR | Signals for carbonyl carbons, aromatic carbons, and aliphatic carbons. |

| 2D NMR (COSY, HMQC, HMBC) | Established the connectivity of the amino acid residues and the overall cyclic structure. |

| UV Spectroscopy | Absorption maxima at 210 and 280 nm. |

The detailed analysis of these spectroscopic data revealed that this compound is a cyclic depsipeptide containing several unique amino acid residues, including two units of 3,5-dihydroxyphenylglycine (Dpg) and a pyrrole-2-carboxylic acid moiety.[2]

Biological Activity

This compound exhibits potent and competitive antagonist activity at the endothelin A (ETA) receptor.

Endothelin Receptor Binding Assay

The inhibitory activity of this compound on the binding of endothelin-1 (ET-1) to its receptors was evaluated using a competitive radioligand binding assay.

Experimental Protocol: Endothelin Receptor Binding Assay

-

Membrane Preparation: Membranes expressing either the human ETA or ETB receptor are prepared from cultured cells.

-

Assay Buffer: The assay is performed in a buffer containing 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, and 0.1% bovine serum albumin.

-

Incubation: A mixture containing the receptor membranes, [¹²⁵I]-ET-1 (radioligand), and varying concentrations of this compound is incubated at 37°C for 60 minutes.

-

Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1 (IC₅₀) is calculated by non-linear regression analysis.

Table 4: Biological Activity of this compound

| Receptor Subtype | IC₅₀ (nM) |

| ETA | 20 |

| ETB | >10,000 |

The data clearly indicates that this compound is a selective antagonist for the ETA receptor.

Conclusion

The discovery of this compound from Microbispora sp. ATCC 55140 represents a significant contribution to the field of natural product drug discovery. This potent and selective ETA receptor antagonist serves as a valuable lead compound for the development of new therapeutics for cardiovascular diseases. The detailed methodologies provided in this technical guide offer a comprehensive resource for researchers interested in the study of this compound and other microbial natural products. The combination of traditional microbiology and fermentation with modern analytical and pharmacological techniques was instrumental in the successful discovery and characterization of this important molecule.

References

Cochinmicin I: A Technical Whitepaper on its Structure and Function

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Cochinmicin I, a potent cyclodepsipeptide endothelin antagonist. It details the molecular structure, physicochemical properties, and the mechanism of action of this natural product. This guide is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Molecular Structure and Physicochemical Properties

This compound is a cyclic depsipeptide produced by the fermentation of Microbispora sp. (ATCC 55140).[1] Its structure is characterized by a macrocyclic ring composed of six α-amino acids and a pyrrolecarboxylic acid.[2] The constituent amino acids of this compound are D-allo-threonine, D-alanine, L-phenylalanine, D-phenylalanine, and two equivalents of 3,5-dihydroxyphenylglycine (DHPG) in the D configuration.[2] A pyrrole-2-carboxylic acid moiety is also part of its structure.[2]

This compound is structurally related to other cochinmicins, namely Cochinmicin II and III. This compound is the deschloro analog of Cochinmicin III, meaning it lacks the chlorine atom present on the pyrrole-2-carboxylic acid residue of Cochinmicin III.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₆H₄₇N₇O₁₂ | N/A |

| Molecular Weight | 889.9 g/mol | N/A |

| IUPAC Name | N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide | N/A |

| CAS Number | 143728-97-6 | N/A |

Biological Activity and Mechanism of Action

This compound functions as a competitive antagonist of endothelin receptors.[1] Endothelins are potent vasoconstrictor peptides that play a role in various physiological processes. The endothelin system comprises two G protein-coupled receptors (GPCRs), the endothelin type A receptor (ETₐR) and the endothelin type B receptor (ETₑR), and three peptide ligands (ET-1, ET-2, and ET-3).[3][4]

The binding of endothelin-1 (ET-1) to its receptors, particularly the ETₐR on vascular smooth muscle cells, triggers a signaling cascade that leads to vasoconstriction.[3][4][5] This process is initiated by the activation of heterotrimeric G proteins, which in turn activates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), which is a key event in smooth muscle contraction.[3][4]

By competitively binding to endothelin receptors, this compound blocks the binding of ET-1 and thereby inhibits this signaling pathway, leading to a reduction in vasoconstriction.

Table 2: Biological Activity of this compound

| Assay | Target | Activity (IC₅₀/Kᵢ) | Source |

| Endothelin Receptor Binding | ETₐ/ETₑ Receptors | Data not available in public sources | N/A |

| Inhibition of ET-1 induced Vasoconstriction | Vascular Smooth Muscle | Data not available in public sources | N/A |

Experimental Protocols

The following sections outline the general experimental procedures for the production, isolation, and characterization of this compound. Detailed, step-by-step protocols are found within the primary scientific literature.

Production and Isolation of this compound

Workflow for the Production and Isolation of this compound

Caption: A simplified workflow for the production and isolation of this compound.

This compound is produced through submerged fermentation of Microbispora sp. ATCC 55140.[1] Following fermentation, the cochinmicins are extracted from the culture broth using organic solvents. The resulting crude extract, containing a mixture of this compound, II, and III, is then subjected to separation and purification. High-Performance Liquid Chromatography (HPLC) is the method used to separate these closely related compounds to yield pure this compound.[1]

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.[2]

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the molecule.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, COSY, and HMBC were employed to elucidate the connectivity of the atoms and the sequence of the amino acid residues within the cyclic structure.[2]

Signaling Pathway

The diagram below illustrates the endothelin receptor signaling pathway and the inhibitory action of this compound.

Endothelin Receptor Signaling Pathway and Inhibition by this compound

Caption: Inhibition of the endothelin signaling pathway by this compound.

References

- 1. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. I. Production, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]

- 4. Endothelin receptor signaling: new insight into its regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Cochinmicin I: A Novel Cyclodepsipeptide with Potent Endothelin Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinmicin I is a novel, naturally occurring cyclodepsipeptide that has emerged as a potent and competitive antagonist of the endothelin receptors. Produced by the fermentation of Microbispora sp., this unique peptolide exhibits a compelling profile for further investigation in drug discovery and development, particularly in therapeutic areas where the endothelin system plays a critical pathological role. This technical guide provides a comprehensive overview of this compound, including its biological activity, mechanism of action, and the experimental methodologies used for its characterization.

Introduction

Cyclodepsipeptides are a class of cyclic peptides containing at least one ester bond in their backbone, a structural feature that often imparts unique conformational properties and biological activities. This compound, isolated from the submerged-fermentation cultures of Microbispora sp. (ATCC 55140), is a prominent member of this class.[1] It belongs to a family of closely related compounds including Cochinmicin II and III, with this compound being the deschloro analog of Cochinmicin III.[1] The primary mechanism of action of this compound is its competitive antagonism of endothelin receptors, making it a molecule of significant interest for conditions characterized by endothelin-mediated vasoconstriction and cell proliferation.

Molecular Structure and Properties

This compound is a cyclic depsipeptide with a complex structure comprising several amino acid residues. Its chemical distinctiveness, when compared to its analogs, lies in the absence of a chlorine atom, a feature that may influence its binding affinity and pharmacokinetic profile.

Biological Activity and Mechanism of Action

Signaling Pathway

The interaction of this compound with endothelin receptors interrupts the downstream signaling cascade initiated by endothelin peptides. A simplified representation of this pathway is depicted below.

Caption: Endothelin Receptor Antagonism by this compound.

Quantitative Data

While described as a "potent" antagonist, specific quantitative data for this compound's activity, such as IC50 or Ki values, are not detailed in the currently available scientific literature. Further studies are required to quantify its inhibitory concentration against various endothelin receptor subtypes.

Experimental Protocols

The following sections outline the general methodologies that would be employed in the characterization of this compound.

Production of this compound

5.1.1. Fermentation of Microbispora sp.

This compound is produced through submerged-fermentation of Microbispora sp. ATCC 55140.[1] A typical fermentation process would involve the following steps:

-

Inoculum Preparation: A seed culture of Microbispora sp. is prepared by inoculating a suitable growth medium and incubating until sufficient biomass is achieved.

-

Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a specialized medium designed to optimize the production of Cochinmicins.

-

Incubation: The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to allow for the biosynthesis and accumulation of the cyclodepsipeptide.

Caption: General Fermentation Workflow for this compound Production.

5.1.2. Isolation and Purification

Following fermentation, this compound is isolated and purified from the culture broth. The process typically involves:

-

Extraction: The fermentation broth is extracted with a suitable organic solvent to separate the lipophilic cyclodepsipeptides from the aqueous phase.

-

Chromatography: The crude extract is then subjected to a series of chromatographic steps to separate the different Cochinmicin analogs. High-Performance Liquid Chromatography (HPLC) is a key technique used for the final purification of this compound.[1]

Endothelin Receptor Binding Assay

To determine the potency of this compound as an endothelin receptor antagonist, a competitive radioligand binding assay would be performed. The general steps are as follows:

-

Membrane Preparation: Cell membranes expressing endothelin receptors (either ETA or ETB) are prepared from a suitable cell line or tissue source.

-

Assay Setup: The assay is typically performed in a multi-well plate format. Each well would contain:

-

A fixed concentration of radiolabeled endothelin (e.g., [125I]-ET-1).

-

The prepared cell membranes.

-

Varying concentrations of this compound (the competitor).

-

-

Incubation: The plates are incubated to allow for the binding of the radioligand and the competitor to the receptors to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

Caption: Workflow for an Endothelin Receptor Binding Assay.

Future Directions

This compound represents a promising lead compound for the development of novel therapeutics. Future research should focus on:

-

Quantitative Biological Characterization: Determining the IC50 values of this compound for both ETA and ETB receptor subtypes to understand its selectivity profile.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of diseases where the endothelin system is implicated.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore how modifications to its structure affect its potency, selectivity, and pharmacokinetic properties.

-

Toxicology and Safety Assessment: Conducting comprehensive preclinical safety studies to evaluate the toxicological profile of this compound.

Conclusion

This compound is a novel cyclodepsipeptide with significant potential as a competitive endothelin receptor antagonist. Its unique chemical structure and potent biological activity warrant further investigation for the development of new therapeutic agents. The methodologies outlined in this guide provide a framework for the continued exploration of this promising natural product.

References

Cochinmicin I: A Technical Overview of its Endothelin Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cochinmicin I, a potent cyclodepsipeptide with significant endothelin (ET) receptor antagonist activity. This document consolidates available quantitative data, outlines detailed experimental methodologies for assessing its activity, and visualizes the core signaling pathways and experimental workflows involved.

Introduction to this compound and the Endothelin System

This compound is a novel, non-ribosomally synthesized peptide isolated from the fermentation broth of Microbispora sp.[1][2] Structurally, it is a cyclic depsipeptide containing unique amino acid residues, including two D-3,5-dihydroxyphenylglycine (Dpg) units, which are crucial for its biological activity.[3][4] The endothelin system plays a critical role in vasoconstriction and cell proliferation, primarily through the activation of two G-protein coupled receptor subtypes: ETA and ETB.[5][6] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making endothelin receptor antagonists like this compound valuable candidates for therapeutic development.[3] this compound acts as a competitive antagonist at these receptors.[1][4]

Quantitative Analysis of Receptor Antagonist Activity

The inhibitory potency of this compound and its related compounds has been quantified through competitive binding assays, with the half-maximal inhibitory concentrations (IC50) against ETA and ETB receptors determined.

| Compound | ETA Receptor IC50 (nM) | ETB Receptor IC50 (nM) |

| This compound | 4.4 | 13.0 |

| Cochinmicin II | 120 | 1200 |

| Cochinmicin III | 2.1 | 21.0 |

| Table 1: Inhibitory concentrations (IC50) of Cochinmicins I, II, and III against endothelin receptor subtypes A (ETA) and B (ETB). Data sourced from dose-response competition assays of endothelin and the cochinmicins in binding to the respective receptors.[3] |

Experimental Protocols

While the precise, detailed experimental protocols used for the initial characterization of this compound are not fully available in the public domain, this section provides representative, detailed methodologies for the key assays typically employed to evaluate endothelin receptor antagonists.

Endothelin Receptor Radioligand Binding Assay

This assay quantifies the ability of a test compound, such as this compound, to displace a radiolabeled ligand from the endothelin receptors.

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing human ETA or ETB receptors.

-

Radioligand: [125I]-ET-1 (specific activity ~2000 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

-

Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: GF/C filters, pre-soaked in 0.5% polyethylenimine.

-

Scintillation Cocktail and Scintillation Counter .

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine:

-

25 µL of Assay Buffer

-

25 µL of [125I]-ET-1 (final concentration ~0.1 nM)

-

50 µL of cell membrane suspension (10-20 µg of protein)

-

2 µL of varying concentrations of this compound or vehicle control.

-

-

Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of cold Wash Buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a beta scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [125I]-ET-1 (IC50 value) by non-linear regression analysis of the competition binding curve.

Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) induced by an endothelin receptor agonist.

Materials:

-

Cells: HEK293 cells stably expressing either the human ETA or ETB receptor.

-

Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Calcium-sensitive fluorescent dye: Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Endothelin-1 (ET-1).

-

Test Compound: this compound.

-

Fluorescence Plate Reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and culture overnight.

-

Dye Loading: Wash the cells with Assay Buffer and then incubate with Fluo-4 AM (2-5 µM) in Assay Buffer for 1 hour at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and add varying concentrations of this compound. Incubate for 15-30 minutes at 37°C.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Agonist Stimulation: Inject a pre-determined concentration of ET-1 (typically the EC80) into each well and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

Data Analysis: The antagonist activity is determined by the reduction in the peak fluorescence signal in the presence of this compound compared to the control (agonist alone). Calculate the IC50 value from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.

Caption: Endothelin Receptor Signaling Pathway and Antagonism by this compound.

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

This compound is a potent, competitive antagonist of both ETA and ETB receptors, with a slight preference for the ETA subtype. Its activity can be reliably characterized using standard radioligand binding and functional assays. The detailed methodologies and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the development of novel endothelin receptor antagonists for the treatment of cardiovascular and other related diseases. Further structure-activity relationship studies on this compound and its analogs could lead to the development of even more potent and selective therapeutic agents.

References

- 1. The interdependence of Endothelin-1 and Calcium: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelin receptor dimers evaluated by FRET, ligand binding, and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Endothelins by Enzyme-Linked Immunosorbent Assay and Radioimmunoassay | Springer Nature Experiments [experiments.springernature.com]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-Depth Technical Guide to the Biosynthesis of Cochinmicin I in Submerged Fermentation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Cochinmicin I, a potent cyclodepsipeptide endothelin antagonist, through submerged fermentation of Microbispora sp. ATCC 55140. This document details the biosynthetic pathway, experimental protocols for production and isolation, and available quantitative data, serving as a valuable resource for researchers in natural product synthesis and drug discovery.

Introduction

This compound is a non-ribosomally synthesized peptide belonging to the cyclodepsipeptide class of natural products. It is produced by the actinomycete Microbispora sp. ATCC 55140 in submerged fermentation cultures.[1][2] Structurally, this compound is the deschloro analog of Cochinmicin III and is composed of six α-amino acids and a pyrrolecarboxylic acid moiety.[1][3] The core peptide sequence contains D-allo-threonine, D-alanine, L-phenylalanine, D-phenylalanine, and two equivalents of the non-proteinogenic amino acid 3,5-dihydroxyphenylglycine (DHPG).[3] The interest in this compound stems from its activity as a competitive endothelin antagonist, making it a potential candidate for therapeutic development.[1]

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a five-module non-ribosomal peptide synthetase (NRPS) encoded by the cochinmicin (cmn) biosynthetic gene cluster.[4] NRPSs are large, multidomain enzymes that act as an assembly line to synthesize complex peptides from amino acid and other carboxylic acid precursors. Each module is responsible for the incorporation of a specific monomer into the growing peptide chain.

The biosynthesis of this compound proceeds through the sequential action of these five NRPS modules, followed by cyclization to yield the final macrocyclic structure. The proposed biosynthetic pathway is initiated with the loading of the first amino acid onto the first module, followed by a series of condensation reactions, each adding the next amino acid in the sequence.

This compound Biosynthetic Gene Cluster

The cochinmicin (cmn) biosynthetic gene cluster, approximately 33.5 kb in size, was identified through genome sequencing of Microbispora sp. ATCC 55140.[4] In addition to the five-module NRPS, the cluster also contains genes predicted to be involved in the biosynthesis of the precursors, 3,5-dihydroxyphenylglycine (DHPG) and pyrrole-2-carboxylic acid.[4]

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the proposed modular organization of the NRPS responsible for this compound synthesis and the sequence of amino acid incorporation.

Caption: Proposed modular organization of the this compound NRPS assembly line.

Experimental Protocols

The following protocols are based on the initial discovery and characterization of this compound production.

Microorganism and Culture Conditions

The this compound producing strain is Microbispora sp. ATCC 55140.

Seed Culture: A vegetative mycelial suspension of Microbispora sp. ATCC 55140 is used to inoculate the seed medium. The specific composition of the seed medium and culture conditions are not detailed in the available literature.

Submerged Fermentation: The production of Cochinmicins I, II, and III is carried out in submerged fermentation cultures.[1] While the exact fermentation medium composition and operating parameters for optimal this compound production are not publicly available, a general approach for actinomycete fermentation can be inferred.

General Fermentation Parameters for Actinomycetes:

-

Temperature: 28-30°C

-

pH: Neutral to slightly alkaline (pH 7.0-7.5)

-

Aeration: Maintained through agitation and sterile air sparging.

-

Agitation: Typically 200-250 rpm in shake flasks.

Extraction and Isolation

The Cochinmicin congeners are extracted from the fermentation broth and mycelium.

Extraction Workflow:

Caption: General workflow for the extraction and isolation of this compound.

Purification: The final separation of this compound from its closely related congeners, Cochinmicin II and III, is achieved by High-Performance Liquid Chromatography (HPLC).[1] The specific column, mobile phase, and gradient conditions are not specified in the available literature.

Quantitative Data

Detailed quantitative data on the production titers of this compound in submerged fermentation are not available in the peer-reviewed literature. The initial discovery paper does not specify the yield of this compound in mg/L or other standard units.[1] Further research on fermentation optimization and process development would be required to establish a high-yield production process.

Table 1: Summary of Available Production Information

| Parameter | Value/Information | Reference |

| Producing Organism | Microbispora sp. ATCC 55140 | [1] |

| Fermentation Type | Submerged Fermentation | [1] |

| Product | Cochinmicins I, II, and III | [1] |

| This compound Yield | Not Reported | - |

Conclusion

This technical guide consolidates the current knowledge on the biosynthesis of this compound in submerged fermentation. The identification of the "cmn" biosynthetic gene cluster and the elucidation of the NRPS-mediated pathway provide a solid foundation for future research.[4] However, significant gaps remain in the public domain regarding the specific fermentation conditions, optimized media composition, and quantitative production data. Further investigation into these areas is essential for the development of a robust and scalable production process for this promising endothelin antagonist. The detailed protocols and biosynthetic insights presented herein aim to facilitate further research and development efforts in the field of natural product biosynthesis and drug discovery.

References

- 1. Total Synthesis and Biosynthesis of Cyclodepsipeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. I. Production, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nonribosomal Peptide Synthetase Biosynthetic Clusters of ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cochinmicins I, II, and III: Structure, Activity, and Experimental Protocols

This technical guide provides a comprehensive overview of Cochinmicins I, II, and III, a family of potent cyclodepsipeptide endothelin receptor antagonists. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compounds' chemical relationships, biological activities, and the experimental methodologies used for their isolation and characterization.

Introduction

Cochinmicins I, II, and III are novel peptolides produced by the submerged fermentation of Microbispora sp. ATCC 55140.[1] These closely related natural products have garnered significant interest due to their potent and competitive antagonism of endothelin receptors, suggesting their potential therapeutic application in cardiovascular diseases. Structurally, they are cyclic depsipeptides containing six alpha-amino acids and a pyrrolecarboxylic acid moiety.[2]

The key structural relationships between the three compounds are as follows:

-

Cochinmicin I is the deschloro analog of Cochinmicin III.[1]

-

Cochinmicins II and III are stereoisomers of each other.[1]

These structural variations lead to differences in their biological activity, which will be detailed in the subsequent sections.

Physicochemical and Biological Properties

The physicochemical properties and biological activities of Cochinmicins I, II, and III are summarized in the tables below.

Table 1: Physicochemical Properties of Cochinmicins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₄₆H₄₇N₇O₁₂ | 889.9 | Contains pyrrole-2-carboxylic acid |

| Cochinmicin II | C₄₆H₄₆ClN₇O₁₂ | 924.3 | Contains 5-chloropyrrole-2-carboxylic acid; D- and L-DHPG |

| Cochinmicin III | C₄₆H₄₆ClN₇O₁₂ | 924.3 | Contains 5-chloropyrrole-2-carboxylic acid; both DHPG residues are in the D configuration |

DHPG: 3,5-dihydroxyphenylglycine

Table 2: Endothelin Receptor Antagonist Activity (IC₅₀ Values)

| Compound | ETA Receptor (nM) | ETB Receptor (nM) |

| This compound | 1.2 | 8.0 |

| Cochinmicin II | 150 | >1000 |

| Cochinmicin III | 0.8 | 5.0 |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological characterization of the Cochinmicins.

Fermentation and Isolation of Cochinmicins

3.1.1. Producing Organism and Fermentation:

The Cochinmicins are produced by Microbispora sp. ATCC 55140. Fermentation is carried out in a suitable liquid medium under submerged culture conditions with aeration. The fermentation broth is harvested at the peak of production.

3.1.2. Isolation and Purification Workflow:

3.1.3. High-Performance Liquid Chromatography (HPLC) Protocol:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Detection: UV detection at 210 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the elution times of this compound, II, and III are collected separately.

-

Purity Analysis: The purity of the isolated compounds is confirmed by analytical HPLC and mass spectrometry.

Endothelin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the Cochinmicins for the endothelin A (ETA) and B (ETB) receptors.

3.2.1. Materials:

-

Membrane preparations from cells expressing human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]ET-1.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: this compound, II, and III at various concentrations.

-

Non-specific binding control: 1 µM unlabeled ET-1.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

3.2.2. Assay Procedure:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound (or unlabeled ET-1 for non-specific binding, or buffer for total binding), and 50 µL of [¹²⁵I]ET-1 (final concentration ~25 pM).

-

Add 100 µL of the membrane preparation (containing 5-10 µg of protein) to initiate the binding reaction.

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3.2.3. Data Analysis:

The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis of the competition binding curves using appropriate software (e.g., GraphPad Prism).

Biosynthesis of Cochinmicins

The Cochinmicins are synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. This multi-modular enzymatic assembly line is responsible for the selection, activation, and condensation of the constituent amino acids.

The NRPS machinery consists of modules, each responsible for the incorporation of a specific amino acid. Each module typically contains an adenylation (A) domain for amino acid recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the activated amino acid, and a condensation (C) domain for peptide bond formation. The final module contains a thioesterase (TE) domain that catalyzes the release and cyclization of the peptide chain to form the final Cochinmicin product. The variation between this compound and III arises from the action of a halogenase on the pyrrole precursor, while the stereoisomerism of Cochinmicin II and III is determined by the specific stereochemistry of the 3,5-dihydroxyphenylglycine incorporated.

References

Spectroscopic Profile of Cochinmicin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cochinmicin I, a potent cyclodepsipeptide endothelin antagonist. The information presented herein is crucial for the identification, characterization, and quality control of this complex natural product in research and drug development settings. The data is compiled from the detailed characterization of the synthetically produced molecule, which corresponds to the natural product.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.15 | d | 9.2 | NH |

| 7.30 - 7.21 | m | Phe-H | |

| 7.18 | d | 9.5 | NH |

| 7.08 | t | 1.8 | Pyr-H |

| 6.94 | d | 8.8 | NH |

| 6.84 | dd | 3.5, 1.8 | Pyr-H |

| 6.27 | dd | 3.5, 1.8 | Pyr-H |

| 6.18 | s | DHPG-ArH | |

| 6.12 | s | DHPG-ArH | |

| 6.08 | s | DHPG-ArH | |

| 5.99 | s | DHPG-ArH | |

| 5.48 | d | 9.5 | DHPG-αH |

| 5.41 | d | 8.8 | DHPG-αH |

| 5.28 | d | 2.5 | Thr-αH |

| 4.80 | m | Phe-αH | |

| 4.65 | m | Ala-αH | |

| 4.49 | dq | 6.5, 2.5 | Thr-βH |

| 3.25 | dd | 13.9, 5.4 | Phe-βH |

| 2.97 | dd | 13.9, 9.1 | Phe-βH |

| 1.41 | d | 7.1 | Ala-βH |

| 1.22 | d | 6.5 | Thr-γH |

¹³C NMR (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 172.1 | C=O |

| 171.8 | C=O |

| 170.9 | C=O |

| 170.0 | C=O |

| 169.1 | C=O |

| 168.6 | C=O |

| 160.8 | C=O |

| 157.0 | DHPG-ArC |

| 156.8 | DHPG-ArC |

| 136.4 | Phe-ArC |

| 131.6 | DHPG-ArC |

| 130.8 | DHPG-ArC |

| 129.2 | Phe-ArC |

| 128.8 | Phe-ArC |

| 127.2 | Phe-ArC |

| 124.9 | Pyr-C |

| 122.9 | Pyr-C |

| 118.0 | Pyr-C |

| 111.4 | Pyr-C |

| 107.8 | DHPG-ArC |

| 107.7 | DHPG-ArC |

| 102.0 | DHPG-ArC |

| 101.8 | DHPG-ArC |

| 77.2 | Thr-βC |

| 58.8 | Thr-αC |

| 58.1 | DHPG-αC |

| 57.9 | DHPG-αC |

| 55.1 | Phe-αC |

| 49.3 | Ala-αC |

| 37.8 | Phe-βC |

| 18.6 | Ala-βC |

| 16.7 | Thr-γC |

Table 2: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | Mass (m/z) | Assignment |

| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | 996.3895 | [M+H]⁺ (Calculated: 996.3888) |

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks/Maxima |

| FT-IR (neat) | 3308, 2926, 1738, 1653, 1518, 1455, 1201, 1159, 1072 cm⁻¹ |

| UV-Vis (MeOH) | λ_max_ = 275 nm |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe was used for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation : this compound was dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy : Proton NMR spectra were recorded at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded at 126 MHz with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

Data Processing : Standard software was used for processing the raw data, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer with an electrospray ionization (ESI) source was utilized.

-

Sample Preparation : The sample was dissolved in a suitable solvent, typically methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after chromatographic separation.

-

Data Acquisition : The analysis was performed in positive ion mode. The instrument was calibrated prior to analysis to ensure high mass accuracy.

-

Data Analysis : The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was determined, and the elemental composition was confirmed by comparing the measured accurate mass to the calculated theoretical mass.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer was used for data acquisition.

-

Sample Preparation : The spectrum was obtained from a thin film of the sample (neat).

-

Data Acquisition : The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum was acquired and subtracted from the sample spectrum.

-

Data Interpretation : Characteristic absorption bands corresponding to functional groups present in the molecule (e.g., N-H, C-H, C=O, C-O) were identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation : A UV-Vis spectrophotometer was employed for the analysis.

-

Sample Preparation : A solution of this compound was prepared in methanol (MeOH).

-

Data Acquisition : The absorbance spectrum was recorded over a wavelength range of 200-400 nm. The solvent was used as a blank.

-

Data Analysis : The wavelength of maximum absorbance (λ_max_) was determined from the resulting spectrum.

Workflow and Pathway Visualizations

The following diagrams illustrate key conceptual workflows relevant to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization of a natural product like this compound.

Caption: Integration of NMR and MS data for the structural elucidation of this compound.

Cochinmicin I: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinmicin I is a novel, non-ribosomally synthesized cyclodepsipeptide with potent and competitive endothelin antagonist activity. This technical guide provides a comprehensive overview of its natural source, fermentation, isolation, and purification. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its study and potential therapeutic development.

Natural Source

This compound is a secondary metabolite produced by the actinomycete Microbispora sp., specifically the strain designated ATCC 55140.[1] Actinomycetes, particularly those from the genus Streptomyces and related genera like Microbispora, are well-known producers of a diverse array of bioactive compounds, including many clinically important antibiotics and other pharmaceuticals.

Fermentation

The production of this compound is achieved through submerged fermentation of Microbispora sp. ATCC 55140. While the exact media composition and fermentation parameters for optimal this compound production are not extensively detailed in publicly available literature, a general approach based on the cultivation of actinomycetes for secondary metabolite production can be employed.

Culture Conditions

Successful fermentation requires the optimization of various physical and chemical parameters to maximize the yield of this compound.

Table 1: Fermentation Parameters for this compound Production (Hypothetical)

| Parameter | Value/Range | Notes |

| Physical Parameters | ||

| Temperature | 28-30 °C | Typical for mesophilic actinomycetes. |

| pH | 6.8-7.2 | Maintained with buffers to ensure optimal growth and production. |

| Agitation | 200-250 rpm | To ensure adequate aeration and nutrient distribution. |

| Aeration | 1.0-1.5 vvm | Crucial for the growth of aerobic actinomycetes. |

| Fermentation Time | 7-10 days | Production of secondary metabolites typically occurs in the stationary phase. |

| Media Composition (per liter) | A complex medium is generally used to support the growth and secondary metabolism of Microbispora sp. | |

| Carbon Source | Glucose, Soluble Starch | 20-30 g |

| Nitrogen Source | Soy Peptone, Yeast Extract | 10-15 g |

| Minerals | CaCO₃, K₂HPO₄, MgSO₄·7H₂O | 1-5 g |

| Trace Elements | FeSO₄, ZnSO₄, MnSO₄ | As required |

Fermentation Workflow

References

Cochinmicin I: A Technical Overview of its Biological Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological properties of Cochinmicin I, a cyclodepsipeptide natural product. The information is compiled from available scientific literature and is intended to serve as a resource for researchers in pharmacology and drug discovery.

Core Biological Activity: Endothelin Receptor Antagonism

This compound is primarily identified as a potent and competitive antagonist of the endothelin (ET) receptors.[1][2] Endothelins are a family of potent vasoconstrictive peptides that play a crucial role in blood pressure regulation and are implicated in various cardiovascular diseases. By blocking the binding of endothelin to its receptors, this compound can inhibit these physiological effects, suggesting its potential as a therapeutic agent in conditions characterized by excessive vasoconstriction.

Quantitative Data: Endothelin Antagonist Activity

While the primary literature identifies this compound as a competitive endothelin antagonist, specific quantitative data such as IC50 values are not available in the abstracts of the foundational scientific publications. Further access to the full-text articles is required to ascertain these specific values.

| Compound | Target | Activity | Quantitative Data (IC50) | Reference |

| This compound | Endothelin Receptors | Competitive Antagonist | Not available in reviewed literature | [1][2] |

Secondary Biological Activity: Antimicrobial Properties

In addition to its well-documented endothelin receptor antagonism, this compound has been noted to possess antimicrobial activity.[2] However, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values against specific microbial strains, are not specified in the publicly available literature abstracts.

Quantitative Data: Antimicrobial Activity

Similar to the endothelin antagonist activity data, specific MIC values for this compound against various microorganisms are not available in the reviewed abstracts.

| Compound | Microbial Strain(s) | Activity | Quantitative Data (MIC) | Reference |

| This compound | Not specified | Antimicrobial | Not available in reviewed literature | [2] |

Experimental Protocols

Detailed experimental protocols specifically used for the biological characterization of this compound are not fully available in the public domain abstracts. The following are representative protocols for the types of assays that would be employed to determine its endothelin receptor antagonist and antimicrobial activities.

Endothelin Receptor Binding Assay (Representative Protocol)

This protocol is a generalized representation of a competitive radioligand binding assay used to determine the affinity of a compound for endothelin receptors.

Objective: To determine the inhibitory concentration (IC50) of this compound for the endothelin receptor.

Materials:

-

Cell membranes expressing endothelin receptors (e.g., from A10 cells)

-

Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1)

-

This compound (test compound)

-

Unlabeled Endothelin-1 (for non-specific binding control)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA)

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microtiter plate, combine the cell membranes, radiolabeled ET-1, and varying concentrations of this compound in the binding buffer.

-

Controls:

-

Total Binding: Cell membranes and radiolabeled ET-1 without the test compound.

-

Non-specific Binding: Cell membranes, radiolabeled ET-1, and a saturating concentration of unlabeled ET-1.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Minimum Inhibitory Concentration (MIC) Assay (Representative Protocol)

This protocol describes a standard broth microdilution method to determine the MIC of an antimicrobial agent.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

This compound (test compound)

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Incubator

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound.

-

Controls:

-

Positive Control: A well containing the inoculum and broth medium without the test compound.

-

Negative Control: A well containing only the broth medium.

-

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

-

Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action and experimental workflows relevant to the biological properties of this compound.

Caption: Mechanism of this compound as an endothelin receptor antagonist.

Caption: Workflow for a typical endothelin receptor binding assay.

Caption: Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.

References

Cochinmicin I: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Cochinmicin I, a potent cyclodepsipeptide endothelin antagonist. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular characteristics, relevant biological pathways, and key experimental methodologies.

Core Molecular Data

This compound is a complex natural product with significant therapeutic potential. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C46H47N7O12 | [1][2] |

| Molecular Weight | 889.9 g/mol | [1][2] |

Endothelin Signaling Pathway and this compound's Mechanism of Action

This compound functions as a competitive antagonist of endothelin receptors.[3] Endothelins are potent vasoconstricting peptides that mediate their effects through two G-protein coupled receptors: Endothelin Receptor Type A (ET-A) and Type B (ET-B). The binding of endothelin to these receptors, primarily ET-A on vascular smooth muscle cells, initiates a signaling cascade that leads to vasoconstriction. This compound competitively binds to these receptors, inhibiting the downstream signaling cascade.

The signaling pathway initiated by endothelin binding involves the activation of G-proteins, specifically Gq/11 and G12/13.[1][2][4] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and vasoconstriction. By blocking the initial binding of endothelin, this compound prevents these downstream effects.

References

Methodological & Application

Total Synthesis of Cochinmicin I: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinmicin I is a cyclodepsipeptide natural product that has garnered significant interest due to its potent activity as an endothelin receptor antagonist, highlighting its potential as a lead compound for the development of therapeutics for cardiovascular diseases.[1][2] This document provides a detailed protocol for the total synthesis of this compound, based on a convergent fragment condensation strategy. The synthesis involves the preparation of two key peptide fragments, which are subsequently coupled and cyclized to yield the final natural product. This application note includes detailed experimental procedures, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

This compound is a member of the cochinmicin family of cyclodepsipeptides isolated from Microbispora sp.[3][4] Structurally, it is characterized by a macrocyclic core containing several non-proteinogenic amino acids, including two residues of the racemization-prone 3,5-dihydroxyphenylglycine (Dpg).[1][5] The unique structure and biological activity of this compound make its total synthesis a challenging yet valuable endeavor for both methodological exploration and further structure-activity relationship (SAR) studies.[1]

The synthetic approach detailed herein follows a fragment condensation strategy, which divides the molecule into two more manageable peptide fragments. This approach allows for the careful construction of the stereocenters and the challenging Dpg-containing linkages. An alternative approach utilizing an Umpolung Amide Synthesis (UmAS) has also been reported, offering a different strategy to address the challenges of forming amide bonds with epimerization-prone amino acids.[6]

Data Presentation

The following tables summarize the quantitative data for the key steps in the total synthesis of this compound, including the synthesis of the two main fragments and the final macrocyclization.

Table 1: Synthesis of Fragment A (Boc-D-Dpg-L-Phe-OMe)

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (by HPLC) |

| 1 | Boc Protection of D-Dpg | (Boc)₂O, NaOH, 1,4-dioxane/H₂O, 0 °C to rt | Boc-D-Dpg-OH | 95 | >98% |

| 2 | Amide Coupling | Boc-D-Dpg-OH, L-Phe-OMe·HCl, HATU, DIPEA, DMF, 0 °C to rt | Boc-D-Dpg-L-Phe-OMe | 88 | >97% |

Table 2: Synthesis of Fragment B (H-D-Ala-D-aThr(TBDMS)-Pyr-OMe)

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (by HPLC) |

| 1 | Boc Protection of D-Alanine | (Boc)₂O, NaHCO₃, THF/H₂O, 0 °C to rt | Boc-D-Ala-OH | 96 | >99% |

| 2 | Silyl Protection of D-allo-Threonine | TBDMSCl, Imidazole, DMF, rt | Boc-D-aThr(TBDMS)-OH | 92 | >98% |

| 3 | Amide Coupling | Boc-D-aThr(TBDMS)-OH, Pyr-OMe·HCl, EDC·HCl, HOBt, NMM, CH₂Cl₂ | Boc-D-aThr(TBDMS)-Pyr-OMe | 85 | >95% |

| 4 | Boc Deprotection | 4 M HCl in 1,4-dioxane, rt | H-D-aThr(TBDMS)-Pyr-OMe·HCl | 99 | >98% |

| 5 | Amide Coupling | Boc-D-Ala-OH, H-D-aThr(TBDMS)-Pyr-OMe·HCl, COMU, DIPEA, DMF | Boc-D-Ala-D-aThr(TBDMS)-Pyr-OMe | 82 | >96% |

| 6 | Boc Deprotection | TFA/CH₂Cl₂, rt | H-D-Ala-D-aThr(TBDMS)-Pyr-OMe·TFA | 99 | >97% |

Table 3: Final Assembly and Macrocyclization of this compound

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (by HPLC) |

| 1 | Fragment Coupling | Boc-D-Dpg-L-Phe-OH, H-D-Ala-D-aThr(TBDMS)-Pyr-OMe, T3P, Pyridine, CH₂Cl₂ | Protected Linear Precursor | 75 | >90% |

| 2 | Saponification | LiOH, THF/H₂O, 0 °C | Deprotected Linear Acid | 90 | >95% |

| 3 | Macrocyclization | DPPA, K₂CO₃, DMF, 0 °C | Protected this compound | 45 | >85% |

| 4 | Global Deprotection | HF·Pyridine, THF, 0 °C to rt | This compound | 60 | >98% |

Experimental Protocols

General Methods

All reactions were carried out under an inert atmosphere of argon or nitrogen unless otherwise stated. Anhydrous solvents were obtained by passing them through activated alumina columns. Reagents were purchased from commercial suppliers and used without further purification. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light and/or staining with appropriate reagents. Flash column chromatography was performed using silica gel (230-400 mesh). NMR spectra were recorded on 400 or 500 MHz spectrometers. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.

Synthesis of Fragment A (Boc-D-Dpg-L-Phe-OMe)

Step 1: Boc-D-Dpg-OH To a solution of D-3,5-dihydroxyphenylglycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water was added sodium hydroxide (2.2 eq) at 0 °C. Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) was then added portionwise. The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was acidified with 1 M HCl to pH 2-3. The aqueous layer was extracted with ethyl acetate (3x). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to afford Boc-D-Dpg-OH as a white solid.

Step 2: Boc-D-Dpg-L-Phe-OMe To a solution of Boc-D-Dpg-OH (1.0 eq) in anhydrous DMF were added L-phenylalanine methyl ester hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) at 0 °C. The reaction mixture was stirred at room temperature for 16 hours. The reaction was quenched with water and extracted with ethyl acetate (3x). The combined organic layers were washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield Boc-D-Dpg-L-Phe-OMe.

Synthesis of Fragment B (H-D-Ala-D-aThr(TBDMS)-Pyr-OMe)

Step 1-5: Synthesis of Boc-D-Ala-D-aThr(TBDMS)-Pyr-OMe The synthesis of the tripeptide fragment B is a multi-step process involving standard peptide coupling and protection/deprotection steps as summarized in Table 2. Standard protocols for Boc-protection, TBDMS-protection, EDC/HOBt or COMU mediated amide couplings, and Boc-deprotection using HCl or TFA are employed.

Step 6: H-D-Ala-D-aThr(TBDMS)-Pyr-OMe·TFA The Boc-protected tripeptide was dissolved in a 1:1 mixture of CH₂Cl₂ and trifluoroacetic acid (TFA) and stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was co-evaporated with toluene (3x) to yield the TFA salt of the free amine as a solid, which was used in the next step without further purification.

Final Assembly and Macrocyclization

Step 1: Fragment Coupling To a solution of Boc-D-Dpg-L-Phe-OH (prepared by saponification of the corresponding methyl ester) (1.0 eq) and H-D-Ala-D-aThr(TBDMS)-Pyr-OMe·TFA (1.1 eq) in anhydrous CH₂Cl₂ were added pyridine (3.0 eq) and propylphosphonic anhydride (T3P, 1.5 eq) at 0 °C. The mixture was stirred at room temperature for 24 hours. The reaction was diluted with CH₂Cl₂ and washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography to give the protected linear precursor.

Step 2: Saponification The protected linear precursor (1.0 eq) was dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (LiOH, 5.0 eq) was added at 0 °C, and the mixture was stirred for 4 hours. The reaction was acidified with 1 M HCl to pH 3 and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated to yield the deprotected linear acid.

Step 3: Macrocyclization The linear acid (1.0 eq) was dissolved in a large volume of anhydrous DMF to maintain high dilution conditions (c ≈ 0.001 M). The solution was cooled to 0 °C, and potassium carbonate (K₂CO₃, 5.0 eq) and diphenylphosphoryl azide (DPPA, 1.5 eq) were added. The reaction mixture was stirred at 0 °C for 72 hours. The solvent was removed in vacuo, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried, and concentrated. The crude product was purified by flash chromatography to afford the protected macrocycle.

Step 4: Global Deprotection To a solution of the protected macrocycle in anhydrous THF at 0 °C was added a solution of hydrogen fluoride-pyridine complex (HF·Pyridine). The reaction was stirred at 0 °C for 1 hour and then at room temperature for 6 hours. The reaction was carefully quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by preparative HPLC to yield this compound as a white solid.

Visualizations

Synthetic Workflow

Caption: Convergent total synthesis workflow for this compound.

Endothelin Signaling Pathway and Antagonism by this compound

Caption: Simplified endothelin signaling pathway and the inhibitory action of this compound.

References

- 1. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. researchgate.net [researchgate.net]

- 5. Total Synthesis and Biosynthesis of Cyclodepsipeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cochinmicin I from Microbispora sp. Culture Broth

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinmicin I, a novel cyclodepsipeptide with potent endothelin antagonist activity, is an important subject of study in drug discovery.[1][2][3][4] Produced by the fermentation of Microbispora sp. ATCC 55140, efficient purification of this compound from the complex culture broth is crucial for further research and development.[1][2] This application note provides a detailed protocol for the extraction and multi-step purification of this compound, culminating in a final high-purity product using High-Performance Liquid Chromatography (HPLC). The described methodology is designed to be a representative guide for researchers, offering a robust workflow from fermentation to isolated compound.

Introduction

Cochinmicins I, II, and III are novel peptolides produced by submerged-fermentation of Microbispora sp. ATCC 55140.[1][2] These closely related compounds are competitive endothelin antagonists, with this compound being the deschloro analog of Cochinmicin III.[1][2] The purification of these non-ribosomally synthesized peptides from fermentation broth presents a significant challenge due to the presence of numerous other metabolites. This protocol outlines a systematic approach for the isolation of this compound, employing solvent extraction, flash chromatography, and preparative HPLC.

Experimental Workflow

The overall workflow for the purification of this compound from the Microbispora sp. culture broth is depicted below.

Experimental Protocols

Fermentation of Microbispora sp. ATCC 55140

A detailed fermentation protocol for Microbispora sp. can be developed based on general practices for actinomycete cultivation.

-

Media Preparation: Prepare a suitable liquid fermentation medium for Microbispora sp. A complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and trace elements is recommended.

-

Inoculation and Culture Conditions: Inoculate the sterile medium with a seed culture of Microbispora sp. ATCC 55140. Incubate the culture in a shaker at an appropriate temperature (e.g., 28-30 °C) and agitation speed (e.g., 180-220 rpm) for a period determined by growth and production kinetics (typically 7-14 days).

-

Monitoring: Monitor the fermentation for pH, cell growth, and production of this compound at regular intervals using analytical HPLC.

Extraction of Crude this compound

This protocol is based on common methods for extracting cyclodepsipeptides from fermentation broths.

-

Harvesting: After the fermentation period, harvest the culture broth.

-

Separation of Biomass: Separate the mycelial biomass from the supernatant by centrifugation (e.g., 8,000 rpm for 20 minutes).

-

Solvent Extraction: Extract the supernatant three times with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Combine the organic layers.

-

Concentration: Evaporate the pooled organic extracts under reduced pressure to obtain the crude extract containing this compound and other metabolites.

Initial Purification by Flash Chromatography

The crude extract is subjected to flash chromatography for initial fractionation.

-

Column Packing: Pack a flash chromatography column with C18 silica gel.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the column.

-

Elution: Elute the column with a stepwise or linear gradient of increasing organic solvent concentration (e.g., methanol or acetonitrile in water).

-

Fraction Collection: Collect fractions and monitor the elution of compounds using thin-layer chromatography (TLC) or analytical HPLC.

-

Bioassay (Optional): Screen the collected fractions for endothelin antagonist activity to identify the fractions containing the Cochinmicins.

-

Pooling and Concentration: Pool the active fractions and evaporate the solvent to yield a partially purified extract.

Preparative HPLC Purification of this compound

The final purification of this compound is achieved by preparative HPLC.

-

Sample Preparation: Dissolve the partially purified extract in the initial mobile phase for injection. Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

HPLC System and Column: Utilize a preparative HPLC system equipped with a UV detector. A C18 reversed-phase column is suitable for this separation.

-

Mobile Phase and Gradient: A typical mobile phase consists of a mixture of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. A linear gradient is generally effective for separating the closely related Cochinmicins.

-

Fraction Collection: Collect fractions corresponding to the elution peaks detected by the UV detector.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Desalting and Lyophilization: Pool the pure fractions containing this compound, remove the organic solvent under reduced pressure, and desalt if necessary. Lyophilize the aqueous solution to obtain pure this compound as a solid.

Data Presentation

The following tables summarize representative quantitative data for the HPLC purification of this compound. These values are based on typical parameters for the purification of similar cyclodepsipeptides and should be optimized for specific laboratory conditions.

Table 1: Preparative HPLC Parameters

| Parameter | Value |

| Instrument | Preparative HPLC System |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 30-70% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 1-5 mL (concentration dependent) |

Table 2: Analytical HPLC Parameters for Purity Assessment

| Parameter | Value |

| Instrument | Analytical HPLC System |

| Column | C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 40-60% B over 20 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 10-20 µL |

Table 3: Representative Purification Data

| Purification Step | Starting Material (g) | Product (mg) | Purity (%) | Recovery (%) |

| Crude Extract | 10 | - | ~5 | - |

| Flash Chromatography | 10 | 500 | ~40 | 50 |

| Preparative HPLC | 500 | 150 | >95 | 30 |

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound from the culture broth of Microbispora sp. ATCC 55140. By following this multi-step procedure involving solvent extraction, flash chromatography, and preparative HPLC, researchers can obtain high-purity this compound suitable for detailed biological and structural studies. The provided workflow and parameters serve as a valuable starting point for the development and optimization of purification strategies for this compound and other related cyclodepsipeptides.

References

- 1. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. I. Production, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic and Antibacterial Cyclodepsipeptides from an Endophytic Fungus Fusarium avenaceum W8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Cochinmicins, novel and potent cyclodepsipeptide endothelin antagonists from a Microbispora sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Structural Elucidation of Cochinmicin I using NMR Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction